Pyridine-3-carboxamide, N-(4-hydroxyphenyl)-
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Overview
Description
Pyridine-3-carboxamide, N-(4-hydroxyphenyl)-, also known as nicotinamide, is a derivative of pyridine. It is a compound of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 3-position and a hydroxyphenyl group at the N-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine-3-carboxamide, N-(4-hydroxyphenyl)- can be achieved through several methods. One common approach involves the reaction of nicotinic acid with 4-aminophenol under specific conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of Pyridine-3-carboxamide, N-(4-hydroxyphenyl)- is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts such as palladium on carbon can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Pyridine-3-carboxamide, N-(4-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Pyridine-3-carboxamide, N-(4-hydroxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism.
Medicine: It has been studied for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Pyridine-3-carboxamide, N-(4-hydroxyphenyl)- involves its conversion to nicotinamide adenine dinucleotide (NAD+). NAD+ plays a critical role in cellular metabolism by acting as a coenzyme in redox reactions. It is involved in various metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation. The compound also exerts its effects through its antioxidant properties, scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Pyridine-3-carboxamide, N-(4-hydroxyphenyl)- can be compared with other similar compounds such as:
Pyridine-3-carboxamide: Lacks the hydroxyphenyl group, resulting in different chemical properties and applications.
Pyridine-4-carboxamide: The carboxamide group is positioned differently, leading to variations in reactivity and biological activity.
Nicotinic acid: Contains a carboxylic acid group instead of a carboxamide group, affecting its chemical behavior and uses.
The uniqueness of Pyridine-3-carboxamide, N-(4-hydroxyphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-11-5-3-10(4-6-11)14-12(16)9-2-1-7-13-8-9/h1-8,15H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFQPHQEWBTFSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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